Ethyl 2,2-dimethylcyclopropanecarboxylate

Enzyme Kinetics Biocatalysis Chiral Resolution

Ethyl 2,2-dimethylcyclopropanecarboxylate (DMCPE, CAS 16783-11-2) is a versatile cyclopropane ester intermediate that serves as a critical chiral building block for cilastatin synthesis and a key starting material for the preparation of pyrethroid insecticides. Its cyclopropane core, featuring geminal dimethyl substitution, imparts unique steric and electronic properties that differentiate it from structurally related cyclopropane carboxylates.

Molecular Formula C8H14O2
Molecular Weight 142.2 g/mol
CAS No. 16783-11-2
Cat. No. B097005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2,2-dimethylcyclopropanecarboxylate
CAS16783-11-2
Molecular FormulaC8H14O2
Molecular Weight142.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C1CC1(C)C
InChIInChI=1S/C8H14O2/c1-4-10-7(9)6-5-8(6,2)3/h6H,4-5H2,1-3H3
InChIKeyOMQDMPAJKBUQSL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2,2-Dimethylcyclopropanecarboxylate (CAS 16783-11-2): A Strategic Cyclopropane Building Block for Chiral Pharmaceutical Intermediates and Agrochemical Synthesis


Ethyl 2,2-dimethylcyclopropanecarboxylate (DMCPE, CAS 16783-11-2) is a versatile cyclopropane ester intermediate that serves as a critical chiral building block for cilastatin synthesis and a key starting material for the preparation of pyrethroid insecticides [1][2]. Its cyclopropane core, featuring geminal dimethyl substitution, imparts unique steric and electronic properties that differentiate it from structurally related cyclopropane carboxylates. The compound is commercially available with purities typically ≥95-98%, making it suitable for direct use in research and industrial synthetic workflows .

Why Generic Cyclopropane Ester Substitution Fails: Critical Differentiation of Ethyl 2,2-Dimethylcyclopropanecarboxylate


Simple substitution of ethyl 2,2-dimethylcyclopropanecarboxylate with its methyl ester analog or other cyclopropane carboxylates is not straightforward due to measurable differences in enzyme-substrate affinity that directly impact biocatalytic process efficiency [1]. Moreover, the compound's specific reactivity as a pyrethroid precursor differs from more complex cyclopropane esters like ethyl chrysanthemate, which exhibits distinct toxicological profiles and application-specific suitability [2][3]. The following quantitative evidence establishes why this specific compound, rather than its closest analogs, is the preferred choice for targeted synthetic applications, particularly where enzymatic hydrolysis kinetics and process economics are critical decision factors.

Ethyl 2,2-Dimethylcyclopropanecarboxylate: Quantitative Differentiation Evidence for Scientific Selection and Procurement


Enzyme Substrate Affinity: Ethyl vs. Methyl Ester of 2,2-Dimethylcyclopropanecarboxylate

The ethyl ester (DmCpCe) exhibits a higher Michaelis-Menten constant (Km) of 0.43 mM compared to 0.25 mM for the methyl ester (DmCpCm) when hydrolyzed by the esterase RhEst1 [1]. This indicates that the ethyl ester has a lower binding affinity for the enzyme, which can be advantageous in kinetic resolution processes where controlled hydrolysis rates are desired.

Enzyme Kinetics Biocatalysis Chiral Resolution

Enantioselective Hydrolysis Performance: Ethyl Ester with RhEst1 Esterase

The ethyl ester of 2,2-dimethylcyclopropanecarboxylate can be enantioselectively hydrolyzed by RhEst1 esterase to yield (S)-2,2-dimethylcyclopropanecarboxylic acid with 47.8% molar yield and 97.5% enantiomeric excess, corresponding to an enantioselectivity factor E = 240 [1]. This performance establishes a benchmark for the compound's suitability in producing the chiral cilastatin precursor.

Enantioselective Synthesis Chiral Resolution Cilastatin Precursor

Biocatalyst Reusability: Modified vs. Unmodified Novozyme 435 in DMCPE Hydrolysis

Glutaraldehyde-modified Novozyme 435 retains 76.0% of its original yield after 10 reuse cycles with maintained optical purity, whereas the unmodified enzyme retains only 20.8% yield after 7 cycles with ee decreasing to 90.7% [1]. This demonstrates the impact of enzyme modification on process economics when using ethyl 2,2-dimethylcyclopropanecarboxylate as substrate.

Biocatalyst Stability Enzyme Reusability Process Economics

Lipase-Catalyzed Asymmetric Hydrolysis: Yield and Enantioselectivity Optimization

Using unmodified Novozyme 435 lipase, the optimal enantioselective hydrolysis of racemic ethyl 2,2-dimethylcyclopropanecarboxylate achieves 45.6% yield and 99.2% ee for S-(+)-DMCPA under optimized conditions [1]. The enzyme retains 70.3% of its initial activity after three reuse cycles, providing a performance baseline for comparing different biocatalytic approaches.

Lipase Catalysis Asymmetric Synthesis Process Optimization

Toxicological Differentiation: Ethyl 2,2-Dimethylcyclopropanecarboxylate vs. Ethyl Chrysanthemate

Ethyl chrysanthemate (CAS 97-41-6), a structurally related cyclopropane ester used as a pyrethroid intermediate, has a reported rat oral LD50 of 2600 mg/kg [1]. While specific LD50 data for ethyl 2,2-dimethylcyclopropanecarboxylate is not publicly available in peer-reviewed literature, this comparator data establishes a toxicological reference point for cyclopropane ester intermediates in this structural class.

Toxicology Safety Assessment Industrial Hygiene

Synthetic Utility: Ethyl Ester as a Versatile Pyrethroid Intermediate Precursor

Ethyl 2,2-dimethylcyclopropanecarboxylate serves as the foundational cyclopropane scaffold for the synthesis of 3-substituted pyrethroid insecticides [1][2]. Unlike ethyl chrysanthemate, which already contains a 3-isobutenyl substituent and is primarily used for specific pyrethroids like resmethrin, the unsubstituted 2,2-dimethylcyclopropanecarboxylate ester offers greater synthetic versatility for introducing diverse 3-position substituents required for different pyrethroid analogs.

Pyrethroid Synthesis Cyclopropanation Agrochemical Intermediates

Ethyl 2,2-Dimethylcyclopropanecarboxylate: Evidence-Backed Application Scenarios for Scientific and Industrial Use


Enantioselective Biocatalytic Production of (S)-2,2-Dimethylcyclopropanecarboxylic Acid for Cilastatin Synthesis

Ethyl 2,2-dimethylcyclopropanecarboxylate is the preferred substrate for the biocatalytic production of chiral (S)-2,2-dimethylcyclopropanecarboxylic acid, the key chiral building block for the renal dehydropeptidase inhibitor cilastatin. The compound's measured enzyme kinetics (Km = 0.43 mM for RhEst1) enable precise control over enantioselective hydrolysis [1], achieving up to 97.5% ee with E = 240 [1]. This application scenario is directly supported by the quantitative evidence demonstrating high enantioselectivity and process optimization potential.

Improved Process Economics via Modified Biocatalyst Systems

For industrial-scale production, ethyl 2,2-dimethylcyclopropanecarboxylate is specifically suitable for use with glutaraldehyde-modified Novozyme 435, which retains 76.0% of initial yield after 10 reuse cycles compared to only 20.8% after 7 cycles for unmodified enzyme [2]. This evidence-backed reusability advantage directly reduces enzyme procurement costs and improves overall process economics, making this substrate an economically rational choice for continuous or batch biocatalytic production of chiral intermediates.

Divergent Synthesis of 3-Substituted Pyrethroid Insecticide Intermediates

The unsubstituted cyclopropane scaffold of ethyl 2,2-dimethylcyclopropanecarboxylate enables its use as a versatile starting material for synthesizing diverse 3-substituted pyrethroid intermediates through cyclopropanation, Michael-initiated ring closure (MIRC), and functionalization reactions [3][4]. This is particularly valuable for agrochemical research programs exploring novel pyrethroid analogs where synthetic flexibility is paramount. Procurement of this compound rather than pre-functionalized analogs like ethyl chrysanthemate supports broader analoging efforts.

Benchmark Substrate for Esterase and Lipase Characterization

Due to the availability of well-characterized kinetic parameters (Km values for methyl vs. ethyl esters) [1] and established enantioselectivity benchmarks (ee up to 99.2%, E = 240) [1][5], ethyl 2,2-dimethylcyclopropanecarboxylate serves as a standardized substrate for evaluating novel esterases and lipases in academic and industrial biocatalysis research. This standardized performance data enables direct comparison of new biocatalysts against established systems.

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